1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
描述
This compound features a piperidine-4-carboxamide core substituted with a 6-(2-methoxyphenyl)pyridazin-3-yl group at the 1-position and a 6-methylpyridin-2-yl moiety at the N-terminus.
属性
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-6-5-9-21(24-16)25-23(29)17-12-14-28(15-13-17)22-11-10-19(26-27-22)18-7-3-4-8-20(18)30-2/h3-11,17H,12-15H2,1-2H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOAPCPVLLJLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Pyridazine ring : Known for its ability to interact with various biological targets.
- Piperidine moiety : Often associated with improved bioavailability and pharmacokinetic properties.
- Methoxyphenyl group : Enhances lipophilicity, potentially improving membrane permeability.
Inhibition of Cytokine Production
Research has shown that derivatives of pyridazine, including similar compounds, can inhibit the production of pro-inflammatory cytokines. For instance, studies on related compounds demonstrated significant inhibition of interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS) . While specific data on the compound is limited, it is reasonable to hypothesize similar mechanisms due to structural similarities.
Anticancer Activity
Pyridazine derivatives have been evaluated for their anticancer properties. A study indicated that certain pyridazine analogs exhibit selective inhibitory effects on various cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range against breast cancer cell lines . Although direct studies on the target compound are sparse, the existing literature suggests potential efficacy in cancer treatment.
Table 1: Comparative Analysis of Pyridazine Derivatives
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | IL-1β | 0.5 | Inhibits cytokine production |
| Compound B | Akt | 0.061 | Kinase inhibition |
| Target Compound | TBD | TBD | TBD |
The biological activity of pyridazine derivatives typically involves:
- Kinase Inhibition : Many pyridazine compounds act as kinase inhibitors, which are crucial in regulating cellular processes such as proliferation and survival.
- Cytokine Modulation : By inhibiting cytokine production, these compounds may reduce inflammation and associated pathologies.
Pharmacological Profile
- Absorption : Enhanced by lipophilic substituents.
- Metabolism : Typically undergoes hepatic metabolism; however, studies indicate variability depending on structural modifications.
相似化合物的比较
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Molecular Comparisons
Key Structural Differences and Implications
Heterocyclic Core Variations: The target compound’s pyridazine ring with a 2-methoxyphenyl substituent distinguishes it from analogs like the chloropyridazinyl derivative in . The methoxy group may enhance lipophilicity and π-π stacking interactions compared to chloro substituents, which are more electronegative but less bulky.
Pharmacophore Design :
- The piperidine-4-carboxamide scaffold is shared with multiple analogs (e.g., ), suggesting its role as a versatile backbone for binding to hydrophobic pockets or catalytic sites.
- The oxaborole-containing compound in highlights how replacing pyridazine with a boron heterocycle can shift activity toward protease inhibition (e.g., antiviral applications).
Synthetic Complexity :
- The target compound’s synthesis likely involves amide coupling (similar to ), where HATU or DIPEA-mediated reactions could be employed. This contrasts with simpler analogs like 1-(2-methoxyethyl)piperidine-4-carboxamide , which requires fewer steps.
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl and methylpyridinyl groups likely increase logP compared to simpler analogs (e.g., ), which could enhance membrane permeability but reduce aqueous solubility.
准备方法
Formation of 6-(2-Methoxyphenyl)Pyridazin-3(2H)-One
The synthesis begins with the cyclocondensation of glyoxylic acid monohydrate and 2-methoxyacetophenone in acetic acid under reflux (8–10 hours). Hydrazine hydrate is then introduced to form the dihydrazone intermediate, which undergoes intramolecular cyclization to yield 6-(2-methoxyphenyl)pyridazin-3(2H)-one. Key parameters include:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Acetic acid | 85–93% | |
| Temperature | Reflux (110–120°C) | ||
| Hydrazine stoichiometry | 1.5 equiv |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration and aromatization.
Chlorination to 3-Chloro-6-(2-Methoxyphenyl)Pyridazine
Phosphorus oxychloride (POCl₃) is employed under reflux (4–6 hours) to convert the pyridazinone to its chloro derivative. Excess POCl₃ (5–10 equiv) ensures complete conversion, with yields exceeding 90%.
Preparation of the Piperidine-4-Carboxamide Fragment
The piperidine-4-carboxamide moiety is synthesized through sequential amidation and protection-deprotection strategies.
Piperidine-4-Carboxylic Acid Activation
Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. The acid chloride is then reacted with 6-methylpyridin-2-amine in the presence of triethylamine (TEA) to form N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acid chloride formation | SOCl₂, DCM, 0°C, 2 hours | 95% | |
| Amidation | 6-Methylpyridin-2-amine, TEA, RT | 78% |
Key Characterization :
Coupling of Pyridazine and Piperidine Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between 3-chloro-6-(2-methoxyphenyl)pyridazine and N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.
Optimization of SNAr Conditions
Reactions are conducted in 1,4-dioxane at 80–90°C using Hünig’s base (DIPEA) as a catalyst.
| Condition | Outcome | Yield | Source |
|---|---|---|---|
| Solvent | 1,4-Dioxane | 50–73% | |
| Catalyst | DIPEA (2 equiv) | ||
| Temperature | 80°C, 12–18 hours |
Side Reactions :
Alternative Synthetic Routes
One-Pot Sequential Amidation
A streamlined approach combines pyridazine chlorination and amidation in a single pot, reducing purification steps. Yields (29–54%) are lower than multi-step methods but offer time savings.
Solid-Phase Synthesis
Immobilizing the piperidine carboxamide on Wang resin enables iterative coupling, though scalability remains challenging.
Analytical and Purification Techniques
| Technique | Application | Example Data | Source |
|---|---|---|---|
| HPLC | Purity assessment | t<sub>R</sub> = 2.08 min | |
| ¹H NMR | Structural confirmation | δ 8.07 (d, J = 5.2 Hz) | |
| CombiFlash | Purification | SiO₂, 0–5% EtOAc/DCM |
Challenges and Mitigation Strategies
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the pyridazine core is functionalized with a 2-methoxyphenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts. Next, the piperidine-4-carboxamide moiety is introduced through nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., DMF, 80–100°C). Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Q. How is structural confirmation performed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR (1H/13C) to verify proton environments and carbon backbone (e.g., methoxy group at δ 3.8–4.0 ppm, pyridazine protons at δ 8.0–9.0 ppm).
- High-resolution mass spectrometry (HR-MS) for molecular ion validation.
- IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹). Cross-referencing with computational data (e.g., InChI key) ensures accuracy .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Test solubility in DMSO (stock solutions), followed by aqueous buffers (pH 7.4 PBS) for biological assays. Stability is assessed via HPLC under accelerated conditions (40°C, 75% RH over 14 days) to detect degradation products. Use UV-Vis or diode-array detectors for quantification .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
- Methodological Answer :
- Design of Experiments (DOE) : Vary parameters like temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF).
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity.
- HPLC-DAD monitors intermediates; optimize gradients (e.g., 10–90% acetonitrile in 0.1% TFA) for baseline separation of byproducts .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2-methoxyphenyl with 2-hydroxyphenyl or halogens).
- In vitro assays : Test kinase inhibition (e.g., IC50 values via fluorescence polarization) or cytotoxicity (MTT assays in cancer cell lines).
- Computational modeling : Dock the compound into target proteins (e.g., PARP-1 or EGFR) using AutoDock Vina to correlate binding affinity with substituent effects .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Orthogonal assays : Confirm apoptosis induction via both Annexin V-FITC and caspase-3 activation assays.
- Meta-analysis : Pool data from multiple labs, adjusting for variables like serum concentration or incubation time .
Q. What in silico methods predict target interactions and metabolic stability?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability.
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., demethylation of the methoxy group).
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors near the pyridazine ring) using MOE .
Q. How is metabolic stability evaluated in preclinical studies?
- Methodological Answer :
- Liver microsomal assays : Incubate the compound with human or rat microsomes (1 mg/mL, 37°C).
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t1/2) using nonlinear regression.
- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong t1/2 .
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